molecular formula C10H23NO B13492282 n-Isobutyl-4-methoxypentan-1-amine

n-Isobutyl-4-methoxypentan-1-amine

Cat. No.: B13492282
M. Wt: 173.30 g/mol
InChI Key: XJEAZWNKADAKAM-UHFFFAOYSA-N
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Description

n-Isobutyl-4-methoxypentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isobutyl group, a methoxy group, and a pentan-1-amine backbone

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-methoxy-N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C10H23NO/c1-9(2)8-11-7-5-6-10(3)12-4/h9-11H,5-8H2,1-4H3

InChI Key

XJEAZWNKADAKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCC(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-4-methoxypentan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with an appropriate alkyl halide. For instance, the reaction of 4-methoxypentan-1-amine with isobutyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-methoxypentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Alkyl halides (e.g., isobutyl bromide) and bases (e.g., sodium hydroxide) are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various alkylated amines.

Scientific Research Applications

n-Isobutyl-4-methoxypentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-4-methoxypentan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    n-Isobutyl-4-methoxyhexan-1-amine: Similar structure with an additional carbon in the backbone.

    n-Isobutyl-4-methoxybutan-1-amine: Similar structure with one less carbon in the backbone.

    n-Isobutyl-4-methoxyphenylamine: Contains a phenyl group instead of a pentan-1-amine backbone.

Uniqueness

n-Isobutyl-4-methoxypentan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

n-Isobutyl-4-methoxypentan-1-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its amine functional group and a methoxy group attached to a pentane chain, which contributes to its unique properties. Research indicates that similar compounds exhibit various biological activities, including anti-inflammatory and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₉NO, and it features an isobutyl group that enhances its hydrophobicity, potentially influencing its interaction with biological targets. The presence of the methoxy group is crucial for modulating receptor activity and enhancing biological interactions.

Property Description
Molecular Formula C₈H₁₉NO
Functional Groups Amine, Methoxy
Structure Characteristics Secondary amine with an isobutyl group

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Neuroprotective Properties

Research indicates that derivatives of this compound could influence neurotransmitter systems, particularly in the context of neuroprotection. The methoxy substitution may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system disorders .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of methoxy-substituted amines in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and promote cell survival in vitro. Specifically, this compound demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory pathways, this compound was evaluated for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed a dose-dependent reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : The methoxy group may enhance binding affinity to specific receptors involved in neurotransmission and inflammation.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative damage.
  • Cytokine Inhibition : It may inhibit the signaling pathways responsible for the production of pro-inflammatory cytokines.

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